Welcome to the BenchChem Online Store!
molecular formula C6H3F3IN B155714 4-Iodo-2-(trifluoromethyl)pyridine CAS No. 590371-73-6

4-Iodo-2-(trifluoromethyl)pyridine

Cat. No. B155714
M. Wt: 272.99 g/mol
InChI Key: OYQSAEIWDLIZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09409893B2

Procedure details

To a solution of 4-iodo-2-(trifluoromethyl)pyridine [purchased from Matrix Scientific] (2.5 g, 9.16 mmol) and triisopropylborate (2.54 mL, 10.99 mmol) in anhydrous tetrahydrofuran (20 mL) at −78° C. under nitrogen was added dropwise a solution of n-butyl lithium in hexane (2.5 M, 4.03 mL, 10.07 mmol). The reaction was stirred at −78° C. for 2½ hours then allowed to warm slowly to −10° C. over 1 hour. The reaction mixture was then quenched by the addition of water (20 mL) and the tetrahydrofuran removed under reduced pressure. The resulting aqueous phase was diluted with water (40 mL) and washed with ether (2×40 mL). The aqueous phase was then acidified to pH 5 by the addition of acetic acid and the resulting oily suspension extracted with ether (100 mL). The organic phase was separated, washed with saturated brine (2×50 mL), dried (MgSO4), filtered and concentrated under reduced pressure to give an off-white foam. Ether (12 mL) and hexanes (24 mL) were added and the resulting suspension stirred vigorously for 30 minutes then filtered to give 2-(trifluoromethyl)pyridine-4-boronic acid (1.163 g, 67% yield) as a cream solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.54 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.03 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
24 mL
Type
solvent
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([F:11])([F:10])[F:9])[CH:3]=1.C([O:15][B:16](OC(C)C)[O:17]C(C)C)(C)C.C([Li])CCC.CCCCCC>O1CCCC1.CCOCC>[F:9][C:8]([F:11])([F:10])[C:4]1[CH:3]=[C:2]([B:16]([OH:17])[OH:15])[CH:7]=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
IC1=CC(=NC=C1)C(F)(F)F
Name
Quantity
2.54 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
4.03 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
hexanes
Quantity
24 mL
Type
solvent
Smiles
Name
Quantity
12 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78° C. for 2½ hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to −10° C. over 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched by the addition of water (20 mL)
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran removed under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting aqueous phase was diluted with water (40 mL)
WASH
Type
WASH
Details
washed with ether (2×40 mL)
ADDITION
Type
ADDITION
Details
The aqueous phase was then acidified to pH 5 by the addition of acetic acid
EXTRACTION
Type
EXTRACTION
Details
the resulting oily suspension extracted with ether (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with saturated brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an off-white foam
STIRRING
Type
STIRRING
Details
the resulting suspension stirred vigorously for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
then filtered

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NC=CC(=C1)B(O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.163 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.